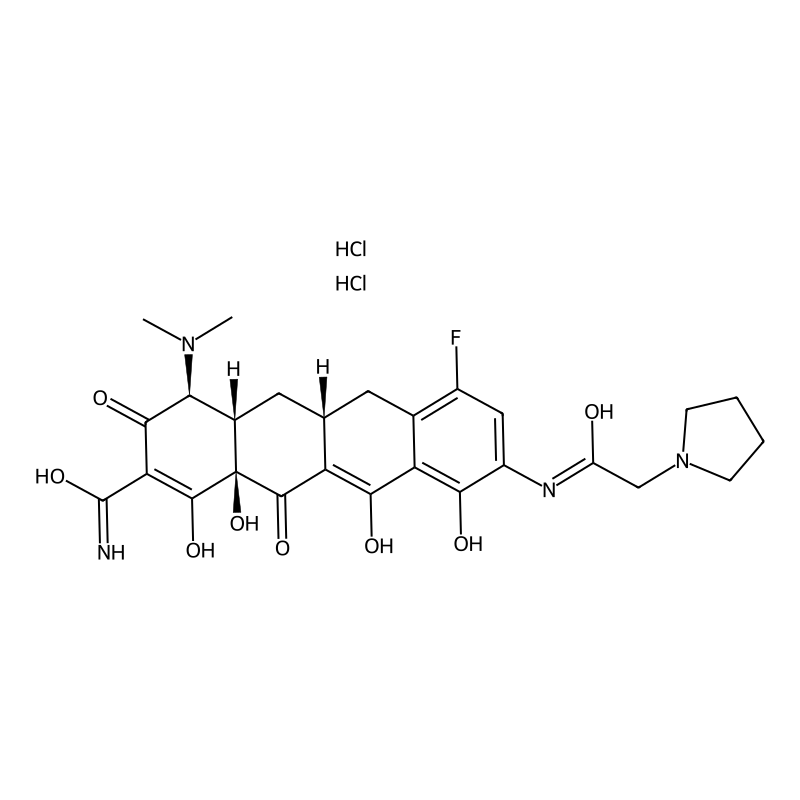

Eravacycline dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

eravacycline dihydrochloride mechanism of action

Mechanism of Action Pathway

The following diagram illustrates the multi-step process by which eravacycline dihydrochloride exerts its antibacterial effect and counters resistance.

Eravacycline's pathway from ribosomal binding to overcoming resistance.

Quantitative Activity Data

Eravacycline exhibits broad-spectrum activity. The following table provides sample in vitro susceptibility data (Minimum Inhibitory Concentration, MIC) against key pathogens, including multidrug-resistant strains.

| Pathogen | MIC Range / Value (mg/L) | Context / Strain Details |

|---|---|---|

| Acinetobacter baumannii | MIC₉₀: 0.5 - 1 mg/L [1] | Multidrug-resistant (MDR) strains. |

| Escherichia coli | MIC: 0.125 - 0.25 mg/L [2] | Includes ESBL-producing and carbapenem-resistant strains. |

| Klebsiella pneumoniae | MIC: 0.125 - 0.25 mg/L [2] | Includes ESBL-producing and carbapenem-resistant strains. |

| Staphylococcus aureus | Potent activity [3] | Including methicillin-resistant (MRSA) strains. |

| Enterococcus faecalis/faecium | Potent activity [3] | Including vancomycin-resistant (VRE) strains. |

| Bacteroides fragilis | Potent activity [3] | Anaerobic pathogen. |

| Pseudomonas aeruginosa | MIC₉₀: 32 mg/L (Limited activity) [2] | Not a target pathogen. |

Key Experimental Protocols

For researchers looking to validate these findings, here are detailed methodologies for core in vitro assays.

Broth Microdilution for MIC Determination

This is the standard method for determining Minimum Inhibitory Concentration as per Clinical and Laboratory Standards Institute (CLSI) guidelines [1].

- Procedure:

- Preparation: Prepare serial twofold dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. A typical range is 256 mg/L to 0.125 mg/L.

- Inoculum: Adjust a bacterial broth culture to a turbidity of 0.5 McFarland standard. Further dilute in CAMHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each test well.

- Incubation: Seal trays to prevent evaporation and incubate at 35±2°C for 16-20 hours.

- Reading: The MIC is the lowest concentration of antibiotic that completely inhibits visible growth of the organism.

Time-Kill Curve Assay for Bactericidal Activity

This assay determines the rate and extent of bacterial killing over time [1].

- Procedure:

- Setup: Inoculate flasks containing CAMHB and eravacycline at concentrations of 1x, 2x, and 4x the pre-determined MIC. The initial inoculum should be approximately 5 × 10⁵ CFU/mL.

- Sampling: Remove aliquots from the flasks at predetermined time intervals (e.g., 0, 2, 4, 6, and 24 hours).

- Plating and Quantification: Serially dilute the samples and plate them on suitable agar (e.g., Tryptic Soy Agar). Count the colonies after incubation.

- Analysis: Plot the log₁₀ CFU/mL against time. Bactericidal activity is traditionally defined as a ≥3-log₁₀ (99.9%) reduction in the viable bacterial count from the initial inoculum.

Biofilm Inhibition Assay

This protocol assesses the compound's ability to prevent biofilm formation, a key virulence factor [1].

- Procedure:

- Inoculation: Add a standardized bacterial suspension (e.g., ~1 × 10⁷ CFU/200 µL) in Tryptic Soy Broth with 1% glucose to the wells of a 96-well polystyrene plate.

- Treatment: Add eravacycline at the MIC concentration (alone or in combination with other antibiotics).

- Incubation and Staining: Incubate the plate statically for 24-48 hours. Remove planktonic cells and stain the adhered biofilm with 0.1% crystal violet for 15-30 minutes.

- Elution and Measurement: Wash the stained biofilm, elute the dye with a solvent like 33% glacial acetic acid, and measure the absorbance at 570-600 nm. Compare to untreated controls to calculate the percentage of biofilm inhibition.

This compound represents a significant advancement in the tetracycline class. Its designed ability to circumvent major resistance mechanisms and its broad-spectrum potency make it a critical tool for addressing complicated infections, particularly those involving multidrug-resistant Gram-negative bacteria in hospital settings [3] [1].

References

eravacycline protein synthesis inhibition 30S ribosomal subunit

Mechanism of 30S Ribosomal Subunit Binding

Eravacycline functions as a protein synthesis inhibitor by specifically targeting the bacterial 30S ribosomal subunit [1] [2] [3]. Its binding obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex [4] [3]. This prevents the incorporation of new amino acids into the elongating peptide chain, thereby halting bacterial protein synthesis and inhibiting bacterial growth [1] [5].

The diagram below illustrates how eravacycline binding to the 30S subunit leads to the inhibition of protein synthesis.

Structural Basis for Enhanced Activity and Overcoming Resistance

Eravacycline is a fully synthetic fluorocycline antibiotic. Its core structure contains specific modifications at the C7 and C9 positions of the tetracycline D-ring that enhance ribosomal binding and circumvent common resistance mechanisms [2] [3] [5].

- C7 Modification: A fluorine atom is attached, which increases antibacterial action through electron withdrawal to the aromatic ring [3].

- C9 Modification: A pyrrolidinoacetamido group is attached, which enhances the molecule's surface area and stabilizes its interaction with the ribosome [3] [5].

These structural features make eravacycline a poor substrate for tetracycline-specific efflux pumps (like Tet(A) and Tet(B)) and allow it to maintain high-affinity binding to the ribosome even in the presence of ribosomal protection proteins (e.g., Tet(M)) [1] [2] [5]. However, note that resistance can still occur via other multidrug efflux pumps (e.g., AcrAB) or enzymes like the Tet(X) monooxygenase [2] [5].

Experimentally Determined Binding Interactions

High-resolution cryo-electron microscopy (cryo-EM) structures have precisely defined eravacycline's interactions with the ribosome. The table below summarizes the key hydrogen bond interactions between eravacycline and the 16S rRNA of the 30S ribosomal subunit, as identified in a high-resolution study [6].

| Interaction Type | Ribosomal Component (16S rRNA) | Observation |

|---|---|---|

| Direct Hydrogen Bonds | Nucleotides in helix 34 (H34) and helix 31 (H31) | Contributes significantly to binding affinity. |

| Water-Mediated Hydrogen Bonds | Multiple sites within the binding pocket | Forms an integral part of the interaction network. |

| Pre-ordered Water Molecules | Binding pocket | Some water molecules are displaced; others become ordered upon drug binding. |

The primary binding site is located in the upper part of the 30S subunit's A-site, interacting mainly with the backbone of the 16S rRNA [6]. Eravacycline binds through a combination of electrostatic interactions with the ribosome, which differs from the hydrophobic interactions it uses to bind efflux pumps like AdeJ [4].

Key Experimental Protocol: Cryo-EM Structure Determination

The following methodology outlines the primary technique used to determine eravacycline's binding mode at near-atomic resolution [4] [6].

Ribosome Purification and Complex Formation

- Ribosome Source: Escherichia coli 70S ribosomes, highly purified and often reassociated in vitro for homogeneity.

- Complex Formation: Purified ribosomes are incubated with eravacycline to form the drug-ribosome complex. The sample may include other antibiotics to study multiple compounds simultaneously.

Cryo-EM Sample Preparation and Data Collection

- Vitrification: A small volume of the sample is applied to a grid and rapidly frozen in liquid ethane to form a thin layer of vitreous ice, preserving the complex's native state.

- Data Acquisition: Grids are imaged using a high-end cryo-electron microscope (e.g., Titan Krios TEM) equipped with a direct electron detector. Thousands of micrograph movies are collected.

Image Processing and 3D Reconstruction

- Particle Picking: Individual ribosome particles are automatically selected from the micrographs.

- 2D Classification and 3D Refinement: Particles are classified and averaged to generate initial 3D models. Iterative rounds of refinement are performed to improve the resolution.

- Focused Refinement: To enhance resolution around the drug-binding site, a mask is applied around the 30S subunit head and body during refinement.

Model Building and Validation

- Atomic Model Fitting: A previously solved atomic model of the ribosome is fitted into the high-resolution cryo-EM density map. The structure of eravacycline is then docked into any observed extra density in the A-site.

- Refinement and Validation: The atomic model is refined against the map, and the final model is validated using metrics like MolProbity score and clash score to ensure stereochemical quality [6].

A Note on Efflux Pumps and Resistance

While eravacycline effectively inhibits the ribosome, its clinical efficacy is also determined by its ability to avoid bacterial efflux pumps. Structural studies show that the AdeJ efflux pump in Acinetobacter baumannii binds eravacycline primarily through hydrophobic interactions in its periplasmic cleft [4]. Eravacycline's synthetic modifications help it evade recognition by many tetracycline-specific pumps, but overexpression of broad-spectrum multidrug efflux pumps like AcrAB-TolC and OqxAB can contribute to reduced susceptibility [5].

Eravacycline represents a significant advancement in tetracycline antibiotics. Its enhanced binding to the 30S ribosomal subunit and ability to circumvent major resistance mechanisms make it a valuable option for treating infections caused by multidrug-resistant bacteria.

References

- 1. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]

- 2. Eravacycline - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Eravacycline, the First and Unique Fluorocycline ... [journal-jbv.apub.kr]

- 4. Cryo-EM Determination of Eravacycline-Bound Structures ... [pmc.ncbi.nlm.nih.gov]

- 5. Eravacycline - an overview [sciencedirect.com]

- 6. Structural conservation of antibiotic interaction with ... [nature.com]

eravacycline pharmacokinetics absorption distribution metabolism excretion

Quantitative Pharmacokinetic Parameters of Eravacycline

The following table summarizes the key quantitative PK parameters for intravenous eravacycline in humans, primarily based on the approved dosing regimen for complicated intra-abdominal infections (cIAI) [1] [2].

| Parameter | Value (Mean) | Notes / Conditions |

|---|---|---|

| Dosage | 1 mg/kg q12h | Infused over approx. 60 min [1] |

| Cmax (single dose) | 1.75 - 2.125 mg/L | After 1 mg/kg dose [1] [2] |

| Cmax,ss (steady state) | 1.8 - 1.825 mg/L | After 1 mg/kg q12h dosing [1] [2] |

| AUC0-12h (single dose) | 4.3 - 5.5 h·mg/L | [1] [2] |

| AUC0-12h,ss (steady state) | 6.3 - 6.309 h·mg/L | [1] [2] |

| Volume of Distribution (Vss) | 321 L or 4.2 L/kg | Indicates extensive tissue distribution [1] [2] |

| Plasma Protein Binding | 79% - 90% | Binding increases with plasma concentration [1] [3] |

| Half-life (T1/2) | 20 - 48 hours | Varies between single-dose and population PK studies [1] [2] |

| Total Clearance (CLt) | 13.5 - 17.82 L/h | [1] [2] |

| Renal Clearance | 3.0 - 3.5 L/h | [2] |

| Feces (as parent drug) | 17% | [1] |

| Urine (as parent drug) | 20% | [1] |

| Feces (total excretion) | 47% | Includes parent drug and metabolites [1] [3] |

| Urine (total excretion) | 34% | Includes parent drug and metabolites [1] [3] |

Metabolism and Excretion Pathways

Eravacycline is primarily metabolized and eliminated through the following pathways, which can be visualized in the diagram below.

Eravacycline is metabolized primarily via CYP3A4 and flavin-containing monooxygenase (FMO)-mediated oxidation [1] [3]. The primary metabolites result from transformation of the pyrrolidine ring and C4 epimerization [3]. These metabolites show no antimicrobial activity [3]. The drug is largely excreted as unchanged parent compound, with fecal excretion being the major route [1].

Experimental Protocols for Key Studies

Understanding the foundational data requires insight into the methodologies employed.

Population PK Modeling in Patients

A 2025 study aimed to develop a population PK model for eravacycline's pulmonary distribution and establish a PK/PD cutoff [4].

- Data Source: PK data were extracted from a Phase I study (NCT01989949) which assessed the bronchopulmonary disposition of intravenous eravacycline.

- Modeling Approach: A population PK model was constructed using a non-linear mixed-effects modeling approach. The model incorporated data from epithelial lining fluid (ELF) and plasma.

- Model Structure: Eravacycline lung PK was best described by a three-compartment model with allometric scaling. The ELF component was parameterized as an ELF distribution ratio.

- Covariate Analysis: Besides allometrically scaled weight, no other significant covariate (like patient demographics) was found to significantly impact the model.

- PK/PD Analysis: The established model was linked with MIC data for target pathogens to determine PK/PD cutoff values supporting efficacy [4].

Tissue Distribution Study in Animal Models

A comprehensive analysis of eravacycline's tissue distribution was conducted in a rabbit model to understand its penetration into various organ systems [5].

- Animal Model: New Zealand White rabbits.

- Dosing Regimen:

- Single-Dose PK: Eravacycline was administered intravenously at 1, 2, 4, 8, and 10 mg/kg once a day.

- Multi-Dose PK & Tissue Distribution: Eravacycline was administered at 0.5, 1, 2, and 4 mg/kg IV once daily for 6 days.

- Sample Collection: After multiple-day dosing, animals were euthanized, and tissue samples were collected from a wide array of organs including lung, heart, liver, spleen, kidney, bone marrow, and cerebrum.

- Bioanalysis: Eravacycline concentrations in plasma and homogenized tissues were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

- Exposure Correlation: The study demonstrated linear AUC correlation within the dosage range and showed that the plasma exposure in rabbits was comparable to that in humans receiving the clinical dose of 1 mg/kg every 12 hours [5].

Clinical and Research Considerations

- Dosing Adjustments: No dose adjustment is needed for renal impairment [3]. However, in patients with severe hepatic impairment (Child-Pugh Class C), the recommended regimen is 1 mg/kg twice daily on Day 1, followed by 1 mg/kg once daily [3]. When co-administered with strong CYP3A inducers, increasing the dose to 1.5 mg/kg twice daily should be considered [1] [3].

- Fixed-Dosing Regimens: Recent research supports fixed-dose regimens to improve clinical practicality. A 2024 PopPK analysis recommended fixed doses based on body weight ranges (e.g., 50 mg for 40-60 kg, 75 mg for 60-100 kg) to maintain effective drug exposure [2].

- Promising Off-Label Efficacy: Real-world evidence, though limited, shows successful use of eravacycline for off-label indications like pulmonary infections, with a high clinical improvement rate (95.5%) even in critically ill patients [6].

References

- 1. Eravacycline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Support for a fixed-dose treatment regimen [sciencedirect.com]

- 3. Eravacycline, the First and Unique Fluorocycline ... [journal-jbv.apub.kr]

- 4. Population pharmacokinetics and pulmonary modeling of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Comprehensive Analysis of the ... [pubmed.ncbi.nlm.nih.gov]

- 6. A retrospective, multicentre evaluation of eravacycline ... [sciencedirect.com]

eravacycline spectrum of activity Gram-positive Gram-negative anaerobic

Spectrum of Activity of Eravacycline

| Pathogen Category | Specific Pathogen (Number of isolates if available) | Eravacycline MIC90 (μg/mL) | Comparative Agent (MIC90 μg/mL) |

|---|---|---|---|

| Aerobic Gram-Negative | Escherichia coli (n=2,033) | 0.25 [1] | - |

| Klebsiella pneumoniae (n=2,040) | 1.0 [1] | - | |

| Klebsiella oxytoca (n=1,948) | 0.25 [1] | - | |

| Enterobacter cloacae (n=1,881) | 1.0 [1] | - | |

| Citrobacter freundii (n=1,542) | 0.5 [1] | - | |

| ESBL-producing Enterobacteriaceae | 0.5 - 1 [2] | Tigecycline: 2 - 4 [2] | |

| Carbapenem-Resistant Enterobacteriaceae | 0.5 - 2 [2] | - | |

| Aerobic Gram-Positive | Staphylococcus aureus, MRSA (n=1,030) | 0.12 [1] | - |

| Staphylococcus aureus, MSSA (n=1,128) | 0.06 [1] | - | |

| Enterococcus faecium, VRE (n=588) | 0.06 [1] | - | |

| Enterococcus faecium, VSE (n=1,136) | 0.06 [1] | - | |

| Enterococcus faecalis, VRE (n=59) | 0.12 [1] | - | |

| Enterococcus faecalis, VSE (n=1,817) | 0.06 [1] | - | |

| Streptococcus anginosus group (n=273) | 0.03 [1] | - | |

| Anaerobic | Bacteroides fragilis (n=198) | 2.0 [1] / 1 [3] | Tigecycline: 8 [3] |

| Bacteroides spp. (e.g., B. ovatus, B. vulgatus) (n=131) | 2.0 [1] | - | |

| Parabacteroides distasonis (n=22) | 1.0 [1] | - | |

| Clostridium perfringens (n=76) | 0.5 [1] | - | |

| Prevotella spp. (n=29) | ≤0.5 [3] | - | |

| Fusobacterium spp. (n=20) | ≤0.5 [3] | - |

Experimental Protocols for Susceptibility Testing

Standardized methods are critical for generating reliable and reproducible eravacycline susceptibility data. The following protocols are outlined in the official Specifications for Antimicrobial Susceptibility Testing of Eravacycline (2025) published in China and align with international standards [4].

Eravacycline AST workflow from inoculum to interpretation [3] [4].

- Broth Microdilution: This reference method uses cation-adjusted Mueller-Hinton broth. The inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in wells containing serial two-fold dilutions of eravacycline. Trays are incubated at 35±2°C for 16-20 hours in ambient air[aerobic organisms] or an anaerobic chamber[anaerobes] [3] [4].

- Agar Dilution: Particularly recommended for anaerobic bacteria, this method uses Mueller-Hinton agar supplemented with 5% defibrinated sheep blood. Plates containing serial two-fold dilutions of antibiotic are spot-inoculated with approximately 10⁴ CFU/spot. After incubation under appropriate conditions (e.g., in an anaerobic chamber for 24-48 hours), the MIC is read as the lowest concentration that inhibits visible growth [3].

- Gradient Diffusion (MTS/Etest): A plastic strip with a predefined, continuous gradient of eravacycline is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms. The MIC is read where the edge of the ellipse intersects the strip [4].

- Disk Diffusion: A paper disk impregnated with a fixed concentration of eravacycline is placed on a lawn of bacteria. After incubation, the diameter of the zone of inhibition around the disk is measured in millimeters and interpreted using clinical breakpoints [4].

Quality Control: Using reference strains like Escherichia coli ATCC 25922 and Bacteroides fragilis ATCC 25285 is essential to ensure the accuracy and precision of test results [3] [4].

Molecular Basis of Action and Resistance

Eravacycline's potent and broad-spectrum activity is rooted in its unique chemistry and its ability to evade common resistance pathways.

- Mechanism of Action: Like other tetracyclines, eravacycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. Its unique D-ring modifications (a fluorine atom at C7 and a pyrrolidinoacetamido group at C9) contribute to a 10-fold higher affinity for the ribosome and allow it to be effective at lower concentrations compared to earlier tetracyclines [2].

- Overcoming Resistance: The structural modifications in eravacycline make it less susceptible to the two major tetracycline resistance mechanisms:

- Limitations and Emerging Resistance: Eravacycline demonstrates poor activity against Pseudomonas aeruginosa* and *Burkholderia cenocepacia [3] [2]. Furthermore, while it is potent against many resistant pathogens, resistance can occur. Overexpression of efflux pumps like AcrAB-TolC has been associated with reduced susceptibility to both tigecycline and eravacycline in isolates like NDM-producing Klebsiella pneumoniae. However, eravacycline MICs in such cases are often lower than those of tigecycline, potentially preserving clinical utility [5].

References

- 1. Why XERAVA® (eravacycline) [xerava.com]

- 2. Eravacycline: A Review in Complicated Intra-Abdominal ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the In Vitro Activity of Eravacycline against a Broad... [pmc.ncbi.nlm.nih.gov]

- 4. Everest Medicines Announces Official Publication of the Specifications... [en.prnasia.com]

- 5. AMRrounds: susceptibility to the new tetracycline ... [pmc.ncbi.nlm.nih.gov]

eravacycline drug classification tetracycline antibiotic

Drug Classification and Core Properties

The table below summarizes the fundamental technical data for eravacycline.

| Property | Classification & Details |

|---|---|

| Therapeutic Category | Antibacterial [1] [2] |

| Chemical Class | Fluorocycline; Tetracycline antibiotic [1] [3] |

| Molecular Formula | C₂₇H₃₁FN₄O₈ [1] [2] [4] |

| Molecular Weight | 558.56 g/mol [1] [4] |

| Brand Name | Xerava [1] [4] [3] |

| FDA Approval Status | Approved (August 27, 2018) [1] |

| Primary Indication | Complicated intra-abdominal infections (cIAI) in patients 18 years and older [1] [3] |

| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting bacterial protein synthesis [1] [2] [5] |

Mechanism of Action and Resistance

Eravacycline's primary mechanism is the inhibition of protein synthesis. Its modern design provides enhanced activity against resistant pathogens.

Detailed Mechanism of Action

Eravacycline is a bacteriostatic antibiotic that binds reversibly to the 30S ribosomal subunit [1] [5]. This binding obstructs the attachment of aminoacyl-tRNA to the acceptor site (A-site) of the mRNA-ribosome complex, preventing the incorporation of amino acid residues into elongating peptide chains and thereby halting protein synthesis [1] [5]. While generally bacteriostatic, it has shown bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae [1].

Overcoming Resistance Mechanisms

Eravacycline's fluorocycline structure incorporates a C-7 fluoro and a C-9 pyrrolidinoacetamido modification, enabling it to evade the two most common tetracycline resistance pathways [4] [5]:

- Efflux Pump Resistance: Traditional tetracyclines are expelled by pumps like Tet(A) and Tet(K). Eravacycline's structure reduces its recognition by these pumps, allowing it to maintain effective intracellular concentrations [5].

- Ribosomal Protection: Proteins like Tet(M) protect the ribosome by altering its conformation. Eravacycline maintains a high binding affinity for the ribosome even in the presence of these protection proteins [5].

Eravacycline inhibits protein synthesis and overcomes major resistance mechanisms.

Spectrum of Activity and Efficacy Data

Eravacycline demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant strains [1] [4].

Quantitative In Vitro Susceptibility and Clinical Outcomes

The tables below consolidate key quantitative data from pre-clinical and clinical studies.

| Pathogen Category | Example Pathogens (with noted activity against MDR strains) |

|---|---|

| Gram-positive | Staphylococcus aureus (MRSA), Enterococcus faecalis, E. faecium (VRE) [4] |

| Gram-negative | Escherichia coli, Klebsiella pneumoniae, Citrobacter freundii [1] [4] [3] |

| Anaerobes | Bacteroides spp., Clostridium perfringens [1] [3] |

| Notable Activity | Carbapenem-resistant Enterobacteriaceae (CRE), ESBL-producing strains [1] [5] |

| Study / Context | Clinical Cure Rate | Microbiological Eradication Rate | Adverse Event Incidence |

|---|

| IGNITE 4 (cIAI) (vs. Meropenem) | 90.8% (Erava) vs. 91.2% (Mero) in micro-ITT [4] | N/A | Most common: infusion site reactions, nausea, vomiting (each <5%) [4] | | Real-world (Pneumonia) (Respiratory Dept. Patients) | 87.6% [6] | 85.8% [6] | 1.8% (2/113 patients) [6] |

Experimental Research Protocols

For researchers, here are detailed methodologies from key studies on eravacycline.

Antibiotic Susceptibility Testing (AST) and Heteroresistance Screening

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and screen for heteroresistance (where a subpopulation of cells shows higher resistance) [7].

- Method: Agar dilution or broth microdilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines [7].

- Strains: Test clinical isolates alongside a quality control strain (e.g., E. faecalis ATCC 29212). The MIC range for the control should be 0.015–0.06 μg/mL [7].

- Heteroresistance Detection via Population Analysis Profiling (PAP):

- Take a high-inoculum bacterial suspension (~10⁸ CFU/mL).

- Plate onto Mueller-Hinton (MH) agar plates containing eravacycline at concentrations above the MIC (e.g., 0.25, 0.5, 1.0, and 2.0 mg/L).

- Incubate at 37°C for 24 hours and count the colonies that grow. The presence of colonies on plates with antibiotic concentrations 4-8 times higher than the MIC indicates heteroresistance [7].

Investigating Resistance Mechanisms via Transcriptomics/Proteomics

This approach profiles bacterial response to eravacycline to identify upregulated resistance genes [8].

- Induction of Resistance: Subject bacteria (e.g., Acinetobacter baumannii) to serial passages in increasing concentrations of eravacycline, starting from sub-MIC levels, until a stable, resistant population is obtained [8].

- RNA Sequencing (Whole-Cell Transcriptome):

- Extract total RNA from both induced (treated) and control untreated bacterial strains.

- Perform high-throughput RNA sequencing (e.g., Illumina platform). Ensure high-quality data (Q20 > 97%).

- Analyze differential gene expression (DEGs) using bioinformatics tools (e.g., R package). Look for upregulation of genes encoding efflux pumps (MFS, RND, MATE, ABC transporters), ribosomal proteins, and outer membrane proteins [8].

- OMVs Proteomic Profiling (LC-MS/MS):

- Isolate Outer Membrane Vesicles (OMVs) from the culture supernatant of treated and control bacteria via ultracentrifugation.

- Digest the OMV proteins with trypsin and analyze the peptides using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

- Identify proteins with significantly altered abundance in the OMVs from treated cells, such as stress proteins, ribosomal proteins, and resistance-conferring factors [8].

Research and Repurposing Potential

Beyond its antibacterial use, computational studies suggest potential for drug repurposing.

- Matrix Metalloproteinase (MMP) Inhibition: An in silico study showed eravacycline has strong binding affinity (ΔG values from -8.6 to -9.7 kcal/mol) against multiple MMPs (MMP1, MMP2, MMP8, MMP9, MMP13), which are involved in cancer and other diseases. Its binding affinity for MMP9 was -9.7 kcal/mol, indicating potential as a broad-spectrum MMP inhibitor [9].

- Antiviral Activity Against Monkeypox Virus (MPXV): Another computational screening study identified eravacycline as a top candidate against MPXV proteins. It showed a docking score of -7.87 kcal/mol against the viral DNA-dependent RNA polymerase, suggesting it warrants further investigation as a therapeutic agent [10].

Eravacycline represents a significant advancement in the tetracycline class. Its well-defined mechanism and robust activity against challenging pathogens make it a valuable subject for ongoing research, particularly in combating multidrug resistance and exploring new therapeutic applications.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online Eravacycline [go.drugbank.com]

- 2. KEGG DRUG: Eravacycline [kegg.jp]

- 3. Monograph for Professionals - Eravacycline .com Drugs [drugs.com]

- 4. - Wikipedia Eravacycline [en.wikipedia.org]

- 5. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]

- 6. The efficacy and safety of eravacycline in the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Eravacycline Resistance in Clinical ... [pmc.ncbi.nlm.nih.gov]

- 8. Integrative analysis of outer membrane vesicles proteomics and... [pmc.ncbi.nlm.nih.gov]

- 9. An in silico study on reproposing eravacycline as an MMP ... [japsonline.com]

- 10. A multi-targeted computational drug discovery approach for ... [nature.com]

Quantitative Data on Pulmonary Distribution and Activity

The following tables consolidate key pharmacokinetic and microbiological data from recent studies, which are crucial for evaluating eravacycline's potential in drug development.

Table 1: Eravacycline Pulmonary Pharmacokinetics

| Metric | Study Population / Model | Key Finding | Source / Context |

|---|---|---|---|

| ELF-to-Plasma Ratio | Population PK Model (Phase I data) | 8.26 (95% CI: 6.8–9.8) [1] [2] | Three-compartment model with allometric scaling [1] [2] |

| ELF Penetration Ratio | HAP/VAP Patients (Clinical application) | 4.29, 17.40, 5.22, 4.70 (individual patient values) [3] [4] | Prospective clinical study using validated LC-MS/MS method [3] [4] |

| ELF Concentration | HAP/VAP Patients | 0.570 to 1.617 μg/mL (urea-corrected) [3] [4] | Measured in critically ill patients [3] [4] |

Table 2: In Vitro Susceptibility (MIC90) and Proposed PK/PD Cutoffs

| Pathogen | MIC90 (mg/L) | PK/PD Cutoff (1-1.5 mg/kg q12h) | PK/PD Cutoff (Lower Doses) |

|---|---|---|---|

| Escherichia coli | 0.5 [1] [2] | 2 mg/L [1] [2] | - |

| Klebsiella pneumoniae | 2 [1] [2] | 1 mg/L [1] [2] | 0.5 mg/L [1] [2] |

| Acinetobacter baumannii | 0.5 [1] [2] | 1 mg/L [1] [2] | 0.5 mg/L [1] [2] |

| Staphylococcus aureus | 0.12 [1] [2] | 1 mg/L [1] [2] | 0.5 mg/L [1] [2] |

Experimental Protocols and Methodologies

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

Population PK and Pulmonary Modeling

A population pharmacokinetic model was developed using data from a Phase I study (NCT01989949) to characterize eravacycline's pulmonary kinetics [1] [2].

- Model Structure: A three-compartment model best fit the data. The epithelial lining fluid (ELF) compartment was parameterized as a distribution ratio (

Ratio = Cfree,ELF / Cfree,central) due to sparse bronchoalveolar lavage (BAL) sampling [2]. - Covariate Analysis: Body weight, incorporated via allometric scaling, was the only significant covariate. Other tested covariates did not improve the model [2].

- Model Validation: The model was validated using goodness-of-fit plots and visual predictive checks, confirming its accuracy in predicting plasma and BAL concentrations [2].

Quantifying Eravacycline in Epithelial Lining Fluid (ELF)

A specific, sensitive LC-MS/MS method was developed and validated for quantifying eravacycline in the ELF of HAP/VAP patients [3] [4]. The workflow is as follows:

Diagram of the LC-MS/MS bioanalytical workflow for measuring eravacycline in epithelial lining fluid [3] [4].

- Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected from patients [3].

- Volume Normalization: Urea is used as an endogenous marker to calculate the volume of ELF in the BALF sample, correcting for dilution [3] [4].

- Sample Preparation: BALF samples are acidified with 0.1% trifluoroacetic acid (TFA). The internal standard, [2H8]-eravacycline, is added, followed by sample processing and protein precipitation [3] [4].

- LC-MS/MS Analysis:

- Validation: The method was validated for linearity (1–200 ng/mL), precision, accuracy, matrix effects, and recovery per M10 bioanalytical guidelines [3] [4].

Key Research Implications and Future Directions

The accumulated data provides a strong foundation for further development.

- Promising Pulmonary Penetration: The high and consistent ELF distribution ratio across different studies confirms that eravacycline effectively reaches the site of pulmonary infection [1] [3] [2].

- Activity Against MDR Pathogens: The low MIC90 values and supportive PK/PD cutoff analyses justify its investigation for infections caused by CRAB, CRE, and MRSA [1] [2] [5].

- Emerging Real-World Evidence: Initial clinical studies in high-risk populations, such as lung transplant recipients with CRAB infections, report a 28-day survival rate of 83.3% [6]. Another large real-world study in respiratory departments showed a clinical efficacy of 87.6% [5], reinforcing the pharmacokinetic findings.

Based on the current search results, detailed quantitative data on eravacycline's distribution into bone and cardiac tissue is not available. The existing research is predominantly focused on its pulmonary distribution and efficacy.

References

- 1. Population pharmacokinetics and pulmonary modeling of... [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics and pulmonary modeling of ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Rapid LC-MS/MS Method ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Rapid LC-MS/MS Method ... [mdpi.com]

- 5. The efficacy and safety of eravacycline in the treatment ... [sciencedirect.com]

- 6. Treatment for Carbapenem-Resistant Acinetobacter... Eravacycline [dovepress.com]

Metabolic Pathway and Drug Interaction Data

The table below summarizes the key pharmacokinetic and metabolic interaction data for intravenous eravacycline.

| Aspect | Summary of Findings |

|---|---|

| Primary Metabolic Route | Metabolized by the Cytochrome P450 CYP3A4 isoenzyme [1]. |

| Mass Balance & Excretion | After IV administration, the majority of total radioactivity from [14C]eravacycline was recovered in the feces, indicating biliary/fecal elimination is the primary route of excretion for eravacycline and its metabolites [2]. |

| Interaction with CYP3A4 Inhibitor (Itraconazole) | Concomitant administration increased eravacycline's AUC0-t and half-life by approximately 30-40% and decreased clearance [2]. |

| Interaction with CYP3A4 Inducer (Rifampin) | Concomitant administration decreased eravacycline's AUC by approximately 25-35% and increased clearance by about 50% [2]. |

| Clinical Dose Recommendation | When coadministered with a strong CYP3A inducer, the dose of eravacycline should be increased to 1.5 mg/kg every 12 hours [2] [1]. |

Experimental Protocols for Key Studies

The data in the previous section is derived from specific clinical study designs.

Protocol for Mass Balance and Metabolism Study

This study aimed to characterize the absorption, metabolism, and excretion of eravacycline [2].

- Subjects: Healthy adult subjects.

- Administration: Single intravenous dose of [14C]-labeled eravacycline (to enable radioactive tracing).

- Measurements:

- Total radioactivity in plasma, urine, and feces was measured to determine the mass balance.

- Metabolite profiles in excreta were determined using advanced analytical techniques like liquid chromatography-radiocounting and mass spectrometry.

- Key Parameters: Cumulative recovery of radioactivity in excreta, pharmacokinetic parameters (AUC, Cmax, tmax, t1/2), and metabolite identification.

Protocol for Drug-Drug Interaction (DDI) Studies

These studies evaluated the effect of a CYP3A4 inhibitor and inducer on eravacycline's pharmacokinetics [2].

- Design: Open-label, fixed-sequence studies in healthy subjects.

- Treatments:

- Eravacycline + Itraconazole: Subjects received IV eravacycline alone, followed by a course of oral itraconazole (a strong CYP3A4 inhibitor), and then IV eravacycline co-administered with itraconazole.

- Eravacycline + Rifampin: Subjects received IV eravacycline alone, followed by a course of oral rifampin (a strong CYP3A4 inducer), and then IV eravacycline co-administered with rifampin.

- Pharmacokinetic Analysis: Blood samples were collected at specified time points after eravacycline administration in each phase. Key PK parameters (AUC, Cmax, t1/2, clearance) were calculated and compared between phases (eravacycline alone vs. eravacycline with the interacting drug).

The Role of CYP3A4 in Drug Metabolism

The following diagram illustrates the central role of CYP3A4 in metabolizing eravacycline and how its activity can be altered, leading to clinically significant interactions.

CYP3A4 metabolizes eravacycline; inhibitors increase exposure, inducers decrease it.

- CYP3A4's Pivotal Role: CYP3A4 is the most abundant drug-metabolizing enzyme in the human liver and is responsible for the metabolism of a substantial portion (30-50%) of clinically used drugs [3] [4]. It facilitates various metabolic transformations, including hydroxylation and dealkylation [3].

- Sources of Variability: CYP3A4 activity exhibits considerable inter-individual variability, influenced by factors such as genetics (polymorphisms), age, gender, disease states, and concurrent use of inhibiting or inducing drugs [3] [4]. This variability can significantly impact the pharmacokinetics and clinical effects of its substrates, like eravacycline.

Key Clinical Implications for Drug Development

- Dose Adjustment is Mandatory with Strong Inducers: The observed ~30% reduction in eravacycline exposure with rifampin is clinically significant. To ensure therapeutic efficacy, the dose must be increased from 1 mg/kg to 1.5 mg/kg every 12 hours when co-administered with strong CYP3A inducers (e.g., rifampin, phenytoin) [2] [1].

- Monitoring with Inhibitors: While no dose adjustment is currently recommended for co-administration with CYP3A4 inhibitors like itraconazole, the observed increase in eravacycline exposure warrants awareness of the potential for enhanced pharmacological effects or adverse events [2] [1].

- Consideration of Polymorphisms: Although the primary clinical focus is on drug-drug interactions, genetic polymorphisms in CYP3A4 can also lead to variable enzyme activity and may be a relevant factor in individual patient response during drug development and in specific clinical settings [3] [5].

References

- 1. Eravacycline Monograph for Professionals - Drugs.com [drugs.com]

- 2. Mass Balance and Drug Interaction Potential of ... [pubmed.ncbi.nlm.nih.gov]

- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug ... [pmc.ncbi.nlm.nih.gov]

- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 5. Impaired Drug Metabolism Caused by Compound ... [pubmed.ncbi.nlm.nih.gov]

Eravacycline MIC Determination: Broth Microdilution Method

The broth microdilution (BMD) method is the reference standard for determining the minimum inhibitory concentration (MIC) of eravacycline, a novel fluorocycline antibiotic [1] [2]. This protocol ensures accurate and reproducible susceptibility testing of eravacycline against clinical bacterial isolates, which is crucial for guiding treatment of infections caused by multidrug-resistant organisms.

Eravacycline In Vitro Activity Profile

The table below summarizes the MIC values (in mg/L) of eravacycline against various clinical bacterial pathogens, as determined by the BMD method [1].

| Bacterial Species (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) (FDA) | Susceptibility Rate (%) (EUCAST) |

|---|---|---|---|---|

| Gram-positive Bacteria | ||||

| Staphylococcus aureus (n=126) | 0.12 | 1 | 46.03% | 83.33% |

| Enterococcus faecalis (n=58) | 0.06 | 0.12 | 56.90% | 94.93% |

| Enterococcus faecium (n=29) | 0.06 | 0.5 | 62.07% | 79.31% |

| Gram-negative Bacteria | ||||

| Escherichia coli (n=187) | 0.25 | 0.5 | 90.37% | - |

| Klebsiella pneumoniae (n=136) | 0.5 | 2 | 58.09% | - |

| Acinetobacter baumannii (n=58) | 0.25 | 2 | - | - |

> Note: Susceptibility rates can vary significantly depending on the breakpoint criteria used (FDA vs. EUCAST), especially for Gram-positive bacteria [1]. MIC₅₀ and MIC₉₀ represent the minimum concentration required to inhibit 50% and 90% of the tested isolates, respectively.

Detailed Broth Microdilution Protocol

Reagent and Material Preparation

- Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare according to manufacturer instructions. On the day of use, adjust to contain 20–25 mg/L of calcium (Ca²⁺) and 10–12.5 mg/L of magnesium (Mg²⁺) [3].

- Eravacycline Stock Solution: Prepare eravacycline dihydrochloride in sterile water for injection to a concentration of 5,120 mg/L. Aliquot and store at -80°C for up to six months [3].

- BMD Panels: Prepare customized 96-well panels with serial two-fold dilutions of eravacycline. The standard concentration range should cover 0.015 mg/L to 16 mg/L [1].

- Inoculum Preparation:

- Transfer fresh clinical isolates from storage and subculture onto Columbia blood agar plates. Incubate at 35±2°C for 18–24 hours [1].

- Select 3–5 well-isolated colonies and suspend in 0.85% saline.

- Adjust the turbidity of the suspension to a 0.5 McFarland standard using a turbidimeter, which equals approximately 1–2 x 10⁸ CFU/mL [1] [3].

- Dilute the standardized suspension in CAMHB to achieve a final working inoculum of ~5 x 10⁵ CFU/mL in each test well [1].

Inoculation and Incubation

- Pipette the adjusted inoculum into each well of the BMD panel.

- Seal the panels in plastic bags to prevent evaporation.

- Incubate in ambient air at 35±2°C for 16–20 hours [1] [3].

Reading and Interpretation

- Read the MIC endpoint visually as the lowest concentration of eravacycline that completely inhibits visible growth of the organism [1].

- Consult current standards from CLSI or EUCAST for interpretive criteria. Note that breakpoints may differ between organizations [1].

Quality Control (QC)

- Perform QC with each run using recommended reference strains [1]:

- Escherichia coli ATCC 25922 (acceptable MIC range: 0.032–0.125 mg/L)

- Enterococcus faecalis ATCC 29212 (acceptable MIC range: 0.016–0.064 mg/L)

- Staphylococcus aureus ATCC 29213 (acceptable MIC range: 0.016–0.125 mg/L)

- Pseudomonas aeruginosa ATCC 27853 (acceptable MIC range: 2–16 mg/L)

The experimental workflow for this protocol is as follows:

Performance Comparison with Alternative Methods

While BMD is the reference method, other techniques are used in clinical labs. The table below compares their performance against BMD for eravacycline testing [1] [2] [4].

| Testing Method | Essential Agreement (EA) with BMD | Categorical Agreement (CA) with BMD | Major Error (ME) Rate | Very Major Error (VME) Rate |

|---|---|---|---|---|

| MIC Test Strip (MTS) | 94.55% [4] | 99.83% [4] | 0.17% [4] | 0% [4] |

| Disc Diffusion (DD) | - | 99.49% [4] | 0.51% [4] | 0% [4] |

| Gradient Diffusion (Etest) | 88-100%* [2] | 90-98.4%* [2] | 0-10%* [2] | 0-1.64%* [2] |

> Note: The range represents variability across different bacterial species (e.g., Enterobacterales vs. *A. baumannii). The MTS and DD methods show strong consistency with BMD and can be reliable alternatives for clinical testing [4]. However, one study noted that the Etest method might yield lower categorical agreement and higher error rates for Gram-positive isolates when using FDA breakpoints [1].

Key Experimental Considerations

- Breakpoint Selection: Be aware that susceptibility rates can differ significantly depending on whether FDA or EUCAST breakpoints are applied, particularly for Gram-positive cocci like S. aureus and enterococci [1].

- Method Consistency: For Gram-negative bacteria, the gradient diffusion strip (Etest) method shows excellent essential and categorical agreement with BMD, making it a dependable alternative [2]. For Gram-positive bacteria, the same method may produce higher error rates, necessitating caution and potential confirmation with BMD [1].

- Strain Specificity: Eravacycline demonstrates potent activity against a broad spectrum of pathogens, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and carbapenem-resistant Enterobacterales (CRE) [1] [5]. Its activity against A. baumannii is moderate but remains valuable for multidrug-resistant (MDR) strains [2].

References

- 1. In vitro activities of eravacycline against clinical bacterial isolates [pmc.ncbi.nlm.nih.gov]

- 2. Eravacycline: evaluation of susceptibility testing methods ... [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the in vitro antimicrobial activity of ... [bmcmicrobiol.biomedcentral.com]

- 4. broth microdilution, MIC test strip and disc diffusion [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of eravacycline and other comparative ... [sciencedirect.com]

Application Notes: Eravacycline Susceptibility Testing

Eravacycline (ERV) is a novel, fully synthetic fluorocycline antibiotic approved for treating complicated intra-abdominal infections (cIAI) in adults [1] [2]. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and is designed to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins [1]. Its broad-spectrum activity encompasses many Gram-negative bacteria (including ESBL and carbapenem-resistant strains), Gram-positive bacteria, and anaerobes [1] [3].

The FDA recognizes CLSI standards for antimicrobial susceptibility testing. While eravacycline is listed on the FDA's interpretive criteria website, the specific breakpoints are noted as an exception to the fully recognized CLSI M100 standard [4]. This implies that specific, officially recognized CLSI breakpoints for eravacycline in the M100 document are not publicly detailed. Therefore, laboratories must rely on other recognized standards, such as those defined by the FDA or EUCAST, and ensure their testing methods are verified.

Susceptibility Testing Methods and Performance

The broth microdilution (BMD) method is the reference standard for determining ERV's Minimum Inhibitory Concentration (MIC) [1]. The ETEST (gradient diffusion method) has been evaluated as a practical and reliable alternative.

A 2023 multicenter study evaluated the performance of ETEST ERV against the BMD reference method for Enterobacteriaceae and Enterococcus spp., using FDA and EUCAST breakpoints [1]. The table below summarizes the key performance metrics from this evaluation.

Table 1: Performance of ETEST Eravacycline vs. Broth Microdilution

| Organism Group | Essential Agreement (EA) | Categorical Agreement (CA) | Very Major Error (VME) Rate | Major Error (ME) Rate |

|---|---|---|---|---|

| Enterobacteriaceae (Clinical & Challenge isolates) | 99.4% | 98.0% | 5.4% | 1.3% |

| Enterococcus spp. (Clinical & Challenge isolates) | 100.0% | 94.9% | 33.33% | 3.1% |

| *E. coli* & Enterococcus spp. (According to EUCAST criteria) | 99.0% - 100.0% | 100.0% | 0% | 0% |

Notes: EA indicates the percentage of MIC results by ETEST that are within one doubling dilution of the BMD result. CA indicates the percentage of isolates assigned to the same susceptibility category (S/I/R) by both methods. VME occurs when a resistant isolate is misclassified as susceptible. ME occurs when a susceptible isolate is misclassified as resistant [1].

In Vitro Activity Against Resistant Pathogens

Eravacycline demonstrates potent in vitro activity against a range of multidrug-resistant Gram-negative bacilli, as evidenced by studies on clinical isolates from China. The following table presents MIC data against key resistant pathogens.

Table 2: In Vitro Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Bacilli Data from a study of isolates from 2021-2024 in Fujian, China [5]

| Pathogen | Number of Isolates | Eravacycline MIC50 (µg/mL) | Eravacycline MIC90 (µg/mL) |

|---|---|---|---|

| Carbapenem-Resistant A. baumannii (CRAB) | 235 | 0.5 | 1 |

| Carbapenem-Resistant K. pneumoniae (CRKP) | 158 | 0.5 | 2 |

| Carbapenem-Resistant E. coli (CRECO) | 48 | 0.25 | 0.5 |

The study concluded that ERV is a potent agent against these challenging pathogens, providing a valuable therapeutic option [5]. Furthermore, real-world evidence, while limited, suggests clinical utility for ERV in treating infections caused by Stenotrophomonas maltophilia and in respiratory settings, with one study reporting an 87.6% clinical efficacy rate [2] [6].

Detailed Experimental Protocol: ETEST Eravacycline

This protocol outlines the steps for determining the MIC of eravacycline using the ETEST gradient diffusion method, based on a multicenter evaluation [1].

Workflow Overview

The diagram below illustrates the key stages of the ETEST susceptibility testing process.

Materials

- ETEST Eravacycline strip (bioMérieux) [1]

- Cation-adjusted Mueller-Hinton Agar (CAMHA) plates

- Saline suspension (0.85%) or broth medium for inoculum preparation

- McFarland standard (0.5)

- Sterile cotton swabs

- Incubator set to 35°C ± 2°C

Step-by-Step Procedure

- Prepare Inoculum: Pick 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend them in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) [1].

- Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum suspension. Rotate the swab firmly against the inside of the tube above the fluid level to remove excess inoculum. Streak the entire surface of the CAMHA plate three times, rotating the plate approximately 60° each time to ensure even distribution.

- Apply ETEST Strip: Allow the inoculated plate to dry at room temperature for a few minutes. Using forceps, place the ETEST eravacycline strip onto the agar surface. Ensure the strip makes complete contact, with the MIC scale facing upward and the concentration gradient appropriately oriented.

- Incubate: Invert the plates and incubate in an ambient air incubator at 35°C ± 2°C for 16-20 hours. Do not incubate in CO2, as it can affect the activity of eravacycline and invalidate the results.

- Read MIC: After incubation, examine the plate. The MIC is read where the edge of the inhibition ellipse intersects the side of the ETEST strip. Ignore thin growth or micro-colonies within the ellipse, as well as resistant sub-populations.

- Interpretation: Compare the MIC value to the appropriate interpretive breakpoints. As of early 2025, CLSI M100 does not list eravacycline breakpoints. Therefore, consult the current FDA Susceptibility Test Interpretive Criteria (STIC) or other applicable standards (e.g., EUCAST) for the most up-to-date breakpoints [4] [1].

Important Considerations for Researchers

- Quality Control: Always include appropriate quality control strains (e.g., E. coli ATCC 25922) when performing susceptibility testing to ensure the accuracy and precision of the results [5].

- Regulatory Status: The ETEST ERV is FDA-cleared and CE-marked for testing Enterobacteriaceae and Enterococcus faecalis/faecium. It is not cleared for Staphylococcus aureus, Streptococcus viridans group, or anaerobic organisms [1].

- Regional Standards: Be aware of regional differences. In 2025, China officially published its own standardized testing specifications and breakpoints for eravacycline, which were developed by integrating international standards with local data [3] [7].

- Breakpoint Implementation: CLSI, APHL, ASM, CAP, and the CDC have jointly developed a Breakpoint Implementation Toolkit (BIT) to assist labs in updating their MIC breakpoints, a process that is required for compliance with standards [8].

References

- 1. Multicenter Clinical Evaluation of ETEST Eravacycline for ... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Outcomes of Eravacycline in Patients Treated for ... [pmc.ncbi.nlm.nih.gov]

- 3. Everest Medicines Announces Official Publication of the ... [prnewswire.com]

- 4. Antibacterial Susceptibility Test Interpretive Criteria [fda.gov]

- 5. In vitro activity of Eravacycline against carbapenem-resistant ... [bmcmicrobiol.biomedcentral.com]

- 6. The efficacy and safety of eravacycline in the treatment ... [sciencedirect.com]

- 7. Eravacycline testing guidelines officially published by ... [vir.com.vn]

- 8. Breakpoint Implementation Toolkit (BIT) | Resources [clsi.org]

eravacycline biofilm inhibition assay Acinetobacter baumannii

Quantitative Summary of Eravacycline's Anti-Biofilm Activity

The table below summarizes key quantitative findings from recent studies on eravacycline's effects against A. baumannii biofilms.

| Parameter | Result | Experimental Context |

|---|---|---|

| Biofilm Inhibition (at MIC) | 84% inhibition alone [1] | Against 100 clinical A. baumannii strains (95% of which formed biofilm) [1]. |

| Biofilm Inhibition (Combination at MIC) | 86% with colistin; 85% with meropenem [1] | Eravacycline combined with other antibiotics [1]. |

| Synergistic Combination | 1xMIC Eravacycline + Meropenem; 4xMIC Eravacycline + Colistin [1] | Against A. baumannii strains [1]. |

| Bactericidal Activity | 4xMIC Eravacycline + Meropenem [1] | Showed bactericidal activity at 24 hours [1]. |

| Mutant Prevention Concentration (MPC) | Low MPC value [1] | Suggests a low potential for selecting resistant mutants [1]. |

| Strain Profile | 98% MDR [1] | Out of 100 clinical A. baumannii isolates [1]. |

Detailed Experimental Protocols

Here are standardized protocols for assessing the biofilm formation inhibition and eradication activity of eravacycline against A. baumannii.

Protocol 1: Biofilm Formation Inhibition Assay

This protocol tests the ability of eravacycline to prevent biofilm from forming [2].

Step 1: Bacterial Preparation

- Grow A. baumannii isolates overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C [1].

- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, then dilute in a suitable broth like Tryptic Soy Broth (TSB) with 1% glucose to achieve a final concentration of ~1x10^7 CFU/mL in the assay well [1] [2].

Step 2: Assay Setup

- Negative Control: Sterile broth only (no bacteria).

- Positive Control: Bacterial suspension without antibiotic.

- Test Wells: Bacterial suspension with eravacycline (e.g., at MIC, sub-MIC) alone or in combination with other antibiotics (e.g., meropenem, colistin).

- Dispense 200 µL of each mixture into wells of a sterile 96-well flat-bottom microtiter plate. Include replicates for each condition [2].

Step 3: Biofilm Growth

- Incubate the plate, covered and under appropriate atmospheric conditions, at 37°C for 24-48 hours without shaking [2].

Step 4: Biofilm Quantification (Crystal Violet Staining)

- Remove Planktonic Cells: Carefully pour off the contents of the wells and gently rinse the biofilm twice with 200 µL of sterile water or phosphate-buffered saline (PBS) [2] [3].

- Air Dry: Let the plate air-dry for 15-30 minutes [2].

- Staining: Add 200-300 µL of a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature [1] [2].

- Rinse: Pour off the stain and rinse the wells thoroughly with water to remove unbound dye [3].

- Solubilize: Add 200 µL of a Modified Biofilm Dissolving Solution (e.g., 10% Sodium Dodecyl Sulfate (SDS) in 80% ethanol) to each well. Pipette up and down to dissolve the crystal violet bound to the biofilm [2].

- Measure: Transfer 125-200 µL of the solubilized dye to a new flat-bottom plate. Measure the Optical Density (OD) at 570-600 nm using a plate reader [2].

Protocol 2: Biofilm Dispersal Assay

This protocol tests the ability of eravacycline to eradicate a pre-formed, mature biofilm [2].

Step 1: Biofilm Formation

- Prepare and incubate the biofilm in a microtiter plate as described in Protocol 1, Steps 1-3, but without any antibiotics.

Step 2: Treatment Application

- After incubation, gently remove the media from the wells containing the mature biofilm.

- Add 200 µL of PBS containing the desired concentration of eravacycline (e.g., at MPC values) to the test wells. Use PBS-only as a negative control [2].

Step 3: Incubation and Assessment

- Incubate the plates again at 37°C for 24 hours.

- Quantify the remaining biofilm using the crystal violet staining method described in Protocol 1, Step 4.

The experimental workflow for these assays is summarized in the following diagram:

Data Analysis

Percentage of Biofilm Inhibition can be calculated using the formula:

% Inhibition = [1 - (OD_test - OD_neg) / (OD_pos - OD_neg)] × 100[4] WhereOD_testis the well with antibiotic,OD_posis the positive control (bacteria, no antibiotic), andOD_negis the negative control (sterile broth).Synergy Assessment in combination studies can be analyzed using the Time-Kill Curve (TKC) method, where a ≥2-log₁₀ CFU/mL decrease in the combination compared to its most active constituent after 24 hours is considered synergistic [1].

Key Clinical and Mechanistic Insights

- Clinical Relevance: A 2025 real-world study on lung transplant recipients with Carbapenem-Resistant A. baumannii (CRAB) infections reported a 28-day survival rate of 83.3% with eravacycline-based therapy, underscoring its potential in critical scenarios [5].

- Mechanism of Action: Eravacycline is a fully synthetic fluorocycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It evades common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection, which contributes to its activity against multidrug-resistant strains [1] [5].

The diagram below illustrates the primary mechanisms of action and resistance of A. baumannii that are relevant to this context.

References

- 1. Investigation of the in vitro antimicrobial activity of eravacycline alone... [pmc.ncbi.nlm.nih.gov]

- 2. A Guideline for Assessment and Characterization of ... [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput assay for quantifying bacterial biofilm ... [protocols.io]

- 4. Defining conditions for biofilm inhibition and eradication ... [bmcmicrobiol.biomedcentral.com]

- 5. Treatment for Carbapenem-Resistant Eravacycline ... Acinetobacter [dovepress.com]

eravacycline mutant prevention concentration MPC determination

# Theoretical Basis of Mutant Prevention Concentration

The Mutant Prevention Concentration (MPC) is defined as the lowest antibiotic concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population (typically ≥10¹⁰ CFU). This pharmacodynamic parameter helps optimize dosing strategies to suppress resistance emergence. Unlike the minimum inhibitory concentration (MIC), which measures growth inhibition of wild-type strains, the MPC addresses the selective amplification of resistant mutants. The mutant selection window (MSW) hypothesis posits that antibiotic concentrations between the MIC and MPC favor mutant enrichment, while concentrations above MPC restrict their emergence [1] [2].

For eravacycline, a novel fluorocycline antibiotic, MPC determination is particularly valuable given its broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and MDR Acinetobacter baumannii. Studies indicate that eravacycline often exhibits lower MPC values than other tetracycline analogs (e.g., tigecycline), suggesting a higher barrier to resistance [1] [2].

# Experimental Protocols for MPC Determination

Protocol 1: Agar Dilution Method for MPC Determination

This protocol, adapted from recent studies, details the steps for determining eravacycline MPC using the agar dilution method [1] [2].

Step 1: Bacterial Inoculum Preparation

- Grow the test strain (e.g., A. baumannii ATCC 19606 or clinical CRE isolates) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C with shaking for 18–24 hours.

- Adjust the suspension to approximately 10¹⁰ CFU/mL by comparing with a 0.5 McFarland standard (∼1.5 × 10⁸ CFU/mL) and performing subsequent concentrated dilutions.

Step 2: Agar Plate Preparation

- Prepare Tryptic Soy Agar (TSA) plates containing two-fold serial dilutions of eravacycline (e.g., 0.03–32 mg/L for S. maltophilia; 2–128 mg/L for A. baumannii).

- Include antibiotic-free control plates.

Step 3: Inoculation and Incubation

- Spot 100 µL of the 10¹⁰ CFU/mL bacterial suspension onto each antibiotic-containing plate and the control plate.

- Incubate plates at 37°C for 48 hours.

Step 4: MPC Reading

- The MPC is the lowest eravacycline concentration at which no bacterial growth is observed on the agar plate after the incubation period.

Protocol 2: Broth Microdilution for MIC Determination

The MIC is a prerequisite for interpreting MPC data. This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines [2] [3].

Step 1: Reagent Preparation

- Prepare eravacycline stock solutions in sterile water at 5120 mg/L, aliquot, and store at -80°C (stable for 6 months). Exception: Meropenem requires daily preparation.

Step 2: Microtiter Plate Inoculation

- Perform two-fold serial dilutions of eravacycline in CAMHB within 96-well microtiter plates to achieve desired concentration range (e.g., 0.03–32 mg/L).

- Prepare bacterial inoculum to a density of 5 × 10⁵ CFU/mL in CAMHB and add to each well.

- Include growth control (no antibiotic) and sterility control (no bacteria) wells.

Step 3: Incubation and Result Interpretation

- Incubate plates at 37°C for 18–20 hours.

- The MIC is defined as the lowest eravacycline concentration that completely inhibits visible bacterial growth.

Protocol 3: Time-Kill Curve (TKC) Assay for Synergistic Effects

This assay evaluates the bactericidal and synergistic effects of eravacycline alone and in combination [1] [2].

Step 1: Experimental Setup

- Expose a high-density bacterial inoculum (∼5 × 10⁵ CFU/mL) to eravacycline at 1× and 4× MIC, both alone and in combination with a second antibiotic (e.g., colistin, meropenem).

Step 2: Sampling and Quantification

- Remove aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

- Perform serial dilutions and plate on TSA for colony counting after 24 hours of incubation.

Step 3: Data Analysis

- Plot log₁₀ CFU/mL versus time.

- Synergism is defined as a ≥2-log₁₀ CFU/mL reduction compared to the most active single agent.

- Bactericidal activity is defined as a ≥3-log₁₀ CFU/mL reduction from the initial inoculum.

# Data Presentation and Analysis

Table 1: Eravacycline MPC and MIC Values Against MDR Pathogens

| Bacterial Species (Resistance Profile) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MPC (mg/L) | MPC/MIC Ratio | Reference |

|---|---|---|---|---|---|

| Acinetobacter baumannii (MDR) | 0.25 | 1.0 | 4 | 16 | [2] |

| Enterobacterales (OXA-48-producing CRE) | 0.5 | 1.0 | 2 | 4 | [1] |

| Stenotrophomonas maltophilia (LVFX-non-susceptible) | 0.12 | 0.5 | *ND | - | [3] |

| Klebsiella pneumoniae (Carbapenem-resistant) | 0.25 | 1.0 | 4 | 16 | [1] |

*ND: Not specifically reported in the cited studies. LVFX: Levofloxacin.

Table 2: Synergistic Combinations of Eravacycline Against MDR Pathogens

| Bacterial Species | Combination Antibiotic | Checkerboard FIC Index | Synergy in TKC (Y/N) | Bactericidal Activity (Y/N) |

|---|---|---|---|---|

| Acinetobacter baumannii (MDR) | Meropenem (1×MIC) | ≤0.5 (Synergistic) | Y | Y (at 4×MIC) |

| Acinetobacter baumannii (MDR) | Colistin (4×MIC) | ≤0.5 (Synergistic) | Y | N |

| Enterobacterales (OXA-48-producing) | Meropenem | ≤0.5 (Synergistic) | Y | *ND |

| Enterobacterales (OXA-48-producing) | Colistin | ≤0.5 (Synergistic) | Y | *ND |

| Enterobacterales (OXA-48-producing) | Levofloxacin | ≤0.5 (Synergistic) | Y | *ND |

FIC: Fractional Inhibitory Concentration; TKC: Time-Kill Curve; *ND: Not detailed in the summarized results. All studied combinations of eravacycline with other antibiotics demonstrated synergistic effects without any observed antagonism [1] [2].

# Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for evaluating the resistance prevention potential of eravacycline, from initial susceptibility testing to final data analysis.

# Critical Parameters and Troubleshooting

- Inoculum Density: The most critical parameter for MPC determination is achieving a high inoculum density (≥10¹⁰ CFU) to detect pre-existing resistant mutants. Inaccurate density results in underestimated MPC values.

- Antibiotic Stability: Ensure eravacycline stock solutions are properly stored and used within their stability period. Use fresh preparations for meropenem.

- Media Composition: Use standardized, cation-adjusted Mueller-Hinton media for both broth and agar tests to ensure consistent cation concentrations that impact tetracycline activity.

- Synergy Interpretation: For the checkerboard assay, a Fractional Inhibitory Concentration (FIC) Index ≤0.5 indicates synergy; >0.5 to ≤4 indicates indifference; and >4 indicates antagonism.

# Research Applications and Implications

MPC data for eravacycline provides critical insights for:

- Dosing Regimen Optimization: Informing strategies to maintain serum and tissue concentrations above the MPC to suppress resistance.

- Combination Therapy Design: Rational selection of synergistic partner antibiotics (e.g., colistin, meropenem) for severe MDR infections.

- Infection Control: Guiding empirical therapy in settings with high MDR prevalence, particularly for immunocompromised patients where timely, effective therapy is crucial [4].

Adherence to these standardized protocols will enable robust assessment of eravacycline's potential to combat multidrug-resistant Gram-negative pathogens while mitigating the development of resistance.

# References

- J Antibiot (Tokyo). 2025 May;78(6):370-379. doi: 10.1038/s41429-025-00823-w. [1]

- BMC Microbiol. 2025;25:167. doi: 10.1186/s12866-025-03914-8. [2]

- Wu J, et al. Infect Drug Resist. 2023;16:6005-6015. doi: 10.2147/IDR.S423330. [3]

- Antimicrob Agents Chemother. 2025 Aug 26;13(10):e00565-25. doi: 10.1128/spectrum.00565-25. [4]

References

- 1. In vitro synergistic effect and mutant concentration of... prevention [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the in vitro antimicrobial activity of eravacycline alone... [bmcmicrobiol.biomedcentral.com]

- 3. Dose Optimization of Eravacycline | IDR [dovepress.com]

- 4. Eravacycline use in immunocompromised patients [pmc.ncbi.nlm.nih.gov]

Eravacycline Time-Kill Curve Analysis and Synergy Studies: Application Notes and Protocols

Introduction

Carbapenem-resistant Gram-negative bacteria, particularly Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli, represent a critical threat in healthcare settings worldwide. With limited therapeutic options available, combination therapy has emerged as a crucial strategy to combat these multidrug-resistant pathogens. Eravacycline, a novel fully synthetic fluorocycline antibiotic, demonstrates potent activity against carbapenem-resistant strains through its inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. Unlike earlier tetracyclines, eravacycline is minimally affected by acquired tetracycline efflux determinants and ribosome protection mechanisms, making it a promising candidate for resistant infections [1].

Time-kill curve analysis provides essential dynamic assessment of antibacterial activity over time, offering superior information compared to point estimates like MIC values. When evaluating combination therapies, this methodology enables researchers to identify synergistic interactions that can enhance bacterial killing, prevent resistance emergence, and potentially allow for lower dosing of toxic companion drugs. This document presents standardized protocols and current evidence for eravacycline time-kill curve analysis and synergy evaluation to support researchers and drug development professionals in optimizing therapeutic strategies against multidrug-resistant Gram-negative pathogens [2].

Eravacycline Synergy Profile

Quantitative Synergy Data Across Bacterial Pathogens

Table 1: Eravacycline combination synergy rates against carbapenem-resistant Gram-negative pathogens

| Pathogen | Combination Partner | Synergy Rate | Key Findings | Citation |

|---|---|---|---|---|

| A. baumannii | Meropenem | 50-100% | Eravacycline (1×MIC) with meropenem showed synergy; 4×MIC combination bactericidal at 24h | [1] [3] |

| A. baumannii | Colistin | 30-86% | 4×MIC eravacycline-colistin synergistic; inhibited biofilm formation by 86% | [1] [3] |

| A. baumannii | Ceftazidime | 50-80% | Most effective combination against A. baumannii in multiple studies | [3] [4] |

| E. coli | Polymyxin B | 60% | Most effective combination against carbapenem-resistant E. coli | [4] |

| K. pneumoniae | Polymyxin B | >30% | Notable synergistic activity observed | [3] |

| A. baumannii | Meropenem-vaborbactam + Ceftazidime | 45.5% | Three-drug combination showing promise | [5] |

Pharmacokinetic/Pharmacodynamic Targets

Table 2: Eravacycline PK/PD targets from in vitro and in vivo models

| Parameter | Target Magnitude | Biological Effect | Model System |

|---|---|---|---|

| fAUC/MIC | 28 | Net stasis | Murine thigh infection model |

| fAUC/MIC | 33 | 1-log kill | Murine thigh infection model |

| MPC | Low values reported | Prevention of resistant mutant selection | In vitro mutant prevention concentration |

| Biofilm Inhibition | 84% at MIC | Reduction in biofilm formation | Crystal violet staining assay |

Experimental Protocols

Time-Kill Curve Methodology

3.1.1 Bacterial Preparation and Standardization

Begin by inoculating test strains into appropriate broth medium (e.g., Tryptic Soy Broth) and incubating overnight at 37°C. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard, corresponding to approximately 1 × 10^8 CFU/mL. Dilute the suspension in fresh medium to achieve a final inoculum of 5 × 10^5 CFU/mL in the test system. For time-kill studies specifically, prepare mid-log phase cultures by incubating until reaching an OD600 of 0.25-0.3 [1] [6].

3.1.2 Antibiotic Preparation and Dosing

Prepare stock solutions of eravacycline dihydrochloride and combination antibiotics according to manufacturer recommendations. Aliquot and store at -80°C for up to six months, except for labile antibiotics like meropenem which should be prepared fresh on the day of use. Implement quality control using reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure MIC values fall within established ranges [1].

In time-kill experiments, test antibiotics at 1×, 2×, and 4× MIC values, both alone and in combination. Include growth controls (no antibiotic) and sterility controls (no inoculum) in each experiment [6].

3.1.3 Sampling and Bacterial Enumeration

Incubate test cultures at 37°C with shaking. Remove samples at predetermined timepoints: 0, 2, 4, 6, 8, and 24 hours. Perform serial dilutions in saline and plate on appropriate agar media. Incubate plates for 16-20 hours at 37°C before counting colonies. Express results as log10 CFU/mL [1] [6].

The following workflow diagram outlines the key steps in the time-kill curve methodology:

Synergy Testing Methods

3.2.1 Checkerboard Microdilution Assay

Prepare antibiotics in a two-dimensional matrix with serial dilutions of each drug alone and in combination. Use 96-well microtiter plates with a final inoculum of 5 × 10^5 CFU/mL in each well. Incubate plates at 37°C for 18-20 hours. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MICA combo/MICA alone) + (MICB combo/MICB alone). Interpret results as follows: FICI ≤0.5 = synergy; >0.5-4 = additive/indifferent; >4 = antagonism [3] [4].

3.2.2 Agar-Based Synergy Methods

For perpendicular E-test synergy testing, apply E-test strips containing different antibiotics perpendicular to each other over a lawn of the test organism on Mueller-Hinton agar. After incubation, calculate FICI based on the intersection of the elliptical zones of inhibition [5].

Biofilm Inhibition Assay

Evaluate biofilm formation using the microtiter plate assay with crystal violet staining. Grow bacterial isolates in Tryptic Soy Broth supplemented with 1% glucose. Adjust turbidity to 0.5 McFarland standard and dilute to approximately 1 × 10^7 CFU/200 μL. Add 200 μL aliquots to wells of a 96-well tissue culture plate. Include sterile TSB-glucose as negative control and known biofilm-forming strains as positive controls. After incubation, stain formed biofilms with 0.1% crystal violet for 15 minutes, wash, and elute bound dye with ethanol-acetone mixture (80:20). Measure absorbance at 570-600 nm. Test antibiotics at MIC and sub-MIC concentrations for biofilm inhibition studies [1].

Mutant Prevention Concentration (MPC) Determination

Prepare a high-density bacterial inoculum of approximately 10^10 CFU/mL from overnight cultures. Apply this inoculum to agar plates containing antibiotics at concentrations differing by two-fold dilutions. For eravacycline, test concentrations typically range from 2 to 128 mg/L. Incubate plates for 48 hours at 37°C. Record the MPC as the lowest antibiotic concentration that prevents any colony growth [1].

Data Analysis and Interpretation

Time-Kill Curve Analysis

In time-kill studies, bactericidal activity is defined as a ≥3-log10 CFU/mL reduction in bacterial count at 24 hours compared to the initial inoculum. Bacteriostatic activity is defined as maintenance of the initial inoculum with <3-log10 reduction. Synergy is demonstrated when the combination reduces bacterial counts by ≥2-log10 CFU/mL compared to the most active single agent. Antagonism occurs when the combination results in ≥2-log10 CFU/mL increase compared to the most active single agent [1] [6].

Semimechanistic Pharmacodynamic Modeling

Advanced modeling approaches can characterize the time-course of antibacterial effects and resistance emergence. The semimechanistic model incorporates key parameters including:

- Bacterial growth rate (K~g~) and death rate (K~d~)

- Maximal drug effect (E~max~) and Hill coefficient (SIGM)

- Adaptive resistance components (AR~α~ and AR~β~)

This model describes bacterial density changes over time using a system of differential equations that account for drug effects on bacterial growth and development of resistance [2].

The following diagram illustrates the components and relationships in the semimechanistic pharmacodynamic model:

Conclusion

Eravacycline demonstrates promising synergistic potential when combined with other antimicrobial agents against carbapenem-resistant Gram-negative pathogens. The time-kill curve methodology and synergy testing protocols outlined herein provide standardized approaches for evaluating these combinations in preclinical research. The consistent demonstration of synergy between eravacycline and β-lactams or polymyxins across multiple studies suggests that combination regimens may offer clinical advantages for treating infections caused by multidrug-resistant A. baumannii, E. coli, and K. pneumoniae.

Further research is needed to translate these in vitro findings to clinical practice, particularly through optimized dosing strategies that achieve the PK/PD targets associated with efficacy. The integration of semimechanistic modeling approaches with robust time-kill data provides a powerful framework for rational dose selection and optimization of eravacycline-containing combination regimens against increasingly resistant pathogens.

References

- 1. Investigation of the in vitro antimicrobial activity ... [pmc.ncbi.nlm.nih.gov]

- 2. Semimechanistic Modeling of Eravacycline ... [pmc.ncbi.nlm.nih.gov]

- 3. Synergism of eravacycline combined with other ... [pubmed.ncbi.nlm.nih.gov]

- 4. Eravacycline -Synergistic activity with other antimicrobials ... [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of meropenem-vaborbactam combinations ... [nature.com]

- 6. Antibacterial Activity of Eravacycline on Resistant Isolates [dovepress.com]

eravacycline combination therapy with colistin meropenem

Eravacycline Combination Therapy: Application Notes